molecular formula C20H21N3O2 B1194534 Tubastatin A CAS No. 1252003-15-8

Tubastatin A

Cat. No. B1194534
M. Wt: 335.4
InChI Key: GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tubastatin A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6), which has gained significant interest in scientific research due to its neuroprotective and anti-inflammatory properties. It was rationally designed through structure-based drug design and homology modeling techniques to achieve high selectivity for HDAC6 over other isozymes, making it a valuable tool in exploring the role of HDAC6 in various biological processes and diseases (Butler et al., 2010).

Synthesis Analysis

The synthesis of Tubastatin A involves a few synthetic steps, making it easily scalable for in vivo studies. The process takes advantage of homology modeling to develop compounds with high selectivity for HDAC6. This streamlined approach to synthesis allows for efficient production and testing of Tubastatin A in various research contexts (Butler et al., 2010).

Molecular Structure Analysis

Tubastatin A is characterized by its tetrahydro-γ-carboline-capped structure, contributing to its selectivity for HDAC6. The molecular interactions of Tubastatin A with HDAC6 have been elucidated through X-ray crystallography, providing insights into the basis of its inhibitory action. This detailed understanding of its molecular structure underpins its efficacy in various neurological disease models (Shen et al., 2020).

Chemical Reactions and Properties

Tubastatin A displays a selective inhibitory effect on HDAC6, leading to increased levels of acetylated α-tubulin without affecting histone acetylation. This selectivity is critical for its biological effects, including neuroprotection and anti-inflammatory actions. The chemical properties of Tubastatin A enable it to confer dose-dependent protection against oxidative stress in neuronal cultures, highlighting its therapeutic potential (Butler et al., 2010).

Physical Properties Analysis

The physical properties of Tubastatin A, including solubility and stability, make it suitable for in vivo studies. Its formulation allows for effective delivery and bioavailability in biological systems, facilitating its use in research models to investigate the role of HDAC6 in neurodegenerative conditions and other diseases.

Chemical Properties Analysis

Tubastatin A's chemical properties, particularly its hydroxamate group, are crucial for its HDAC6 inhibitory activity. This group interacts with the zinc ion in the active site of HDAC6, blocking its deacetylase activity. The compound's selectivity and potency are attributed to its unique chemical structure, which ensures minimal neuronal toxicity and maximizes therapeutic potential (Butler et al., 2010).

Scientific Research Applications

Application in Endocrinology

  • Scientific Field : Endocrinology
  • Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .
  • Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .
  • Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .

Application in Cardiology

  • Scientific Field : Cardiology
  • Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .
  • Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .
  • Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .

Application in Endocrinology

  • Scientific Field : Endocrinology
  • Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .
  • Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .
  • Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .

Application in Cardiology

  • Scientific Field : Cardiology
  • Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .
  • Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .
  • Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .

Application in Endocrinology

  • Scientific Field : Endocrinology
  • Summary of the Application : Tubastatin A, a potent and selective HDAC6 inhibitor, has been shown to have inhibitory effects on the synthesis of adrenocorticotropic hormone (ACTH) and the proliferation of AtT-20 corticotroph tumor cells .
  • Methods of Application or Experimental Procedures : The study demonstrated that Tubastatin A affects the expression of proopiomelanocortin (Pomc) and pituitary tumor-transforming gene 1 (Pttg1) mRNA, which are involved in cell proliferation . The phosphorylated Akt/Akt protein levels were increased after treatment with Tubastatin A .
  • Results or Outcomes : The study suggests that the proliferation of corticotroph cells may be regulated through the Akt-Pttg1 pathway . Combined treatment of Tubastatin A and dexamethasone showed additive effects on the Pomc mRNA level . Therefore, Tubastatin A may have applications in the treatment of Cushing’s disease .

Application in Cardiology

  • Scientific Field : Cardiology
  • Summary of the Application : Tubastatin A has been shown to improve post-resuscitation myocardial dysfunction by inhibiting NLRP3-mediated cell pyroptosis through enhancing Transcription Factor EB signaling .
  • Methods of Application or Experimental Procedures : The study used a model of cardiac arrest/cardiopulmonary resuscitation (CA/CPR) in vivo, and the H9c2 cardiomyocyte hypoxia/reoxygenation model was used to simulate the CA/CPR process in vitro .
  • Results or Outcomes : Tubastatin A inhibited NLRP3 inflammasome activation, decreased proinflammatory cytokines production and cell pyroptosis, and increased cell survival after hypoxia/reoxygenation in H9c2 cardiomyocytes in vitro . Similarly, Tubastatin A promoted cardiac transcription factor EB nuclear translocation, inhibited NLRP3-mediated cell pyroptosis, and mitigated myocardial dysfunction after CA/CPR in swine .

Safety And Hazards

Tubastatin A is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

N-hydroxy-4-[(2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-22-11-10-19-17(13-22)16-4-2-3-5-18(16)23(19)12-14-6-8-15(9-7-14)20(24)21-25/h2-9,25H,10-13H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVYBPLHWIEHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318079
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubastatin A

CAS RN

1252003-15-8
Record name Tubastatin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1252003-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubastatin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252003158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tubastatin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TUBASTATIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XTSOX1NF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,730
Citations
L Zhang, C Liu, J Wu, J Tao, X Sui… - Journal of …, 2014 - content.iospress.com
… , tubastatin A and ACY-1215, to rescue cognitive deficits in a mouse model of AD. We found that both tubastatin A … Our data suggested that tubastatin A and ACY-1215 not only promoted …
Number of citations: 167 content.iospress.com
KV Butler, J Kalin, C Brochier, G Vistoli… - Journal of the …, 2010 - ACS Publications
… chose to profile HDACI 6, hereafter designated as Tubastatin A, against all 11 isozymes, to … , both Tubastatin A and Tubacin were tested at all 11 HDAC isoforms (Table 2). Tubastatin A …
Number of citations: 809 pubs.acs.org
A Urdiciain, E Erausquin… - International …, 2019 - spandidos-publications.com
… tubastatin A and 400 µM temozolomide; and T98G with 20 µM cyclopamine, 30 µM tubastatin A … Concentrations and durations for the combination of cyclopamine and tubastatin A, and …
Number of citations: 38 www.spandidos-publications.com
S Vishwakarma, LR Iyer, M Muley, PK Singh… - International …, 2013 - Elsevier
Epigenetic modifications represent a promising new approach to modulate cell functions as observed in autoimmune diseases. Emerging evidence suggests the utility of HDAC …
Number of citations: 156 www.sciencedirect.com
Z Wang, Y Leng, J Wang, HM Liao, J Bergman… - Scientific Reports, 2016 - nature.com
… This study investigated the beneficial effects of tubastatin A (TubA), a novel specific HDAC6 inhibitor, in a rat model of transient middle cerebral artery occlusion (MCAO) and an in vitro …
Number of citations: 114 www.nature.com
CA Araujo-Silva, W De Souza… - International Journal for …, 2021 - Elsevier
… Tubastatin A & SAHA affect apicoplast division in the formation of new daughter cells. … Tubastatin A (TST) has been remodeled from Tubacin as an alternative for the treatment of …
Number of citations: 25 www.sciencedirect.com
YG Yuan, QL Peng, S Gurunathan - International Journal of …, 2017 - Taylor & Francis
… The aim of this study was to investigate the efficacy of a combined treatment of tubastatin A (TUB-A) and palladium nanoparticles (PdNPs) against MDA-MB-231 human breast cancer …
Number of citations: 37 www.tandfonline.com
Z Chi, HE Byeon, E Seo, QAT Nguyen, W Lee… - Pharmacological …, 2019 - Elsevier
… We also attempted to determine effects of tubastatin A (TubA), a highly selective inhibitor of HDAC6 [17,27,29], on AngII-induced changes in blood pressure and aortic vessel relaxation. …
Number of citations: 28 www.sciencedirect.com
J de Oliveira Santos, AA Zuma, W de Souza… - European Journal of …, 2021 - Elsevier
… Tubastatin A (TST) is a synthetic compound designed to be a specific HDAC6 inhibitor, thus augmenting α-tubulin acetylation levels and altering cargo transport through microtubules (…
Number of citations: 4 www.sciencedirect.com
SY Choi, Y Ryu, HJ Kee, SN Cho, GR Kim, JY Cho… - Vascular …, 2015 - Elsevier
… Tubastatin A/p300 changed the acetylation of collagen type I and tubastatin A affected … Cells were serum-starved overnight and treated with tubastatin A or vehicle for 6 h. Western …
Number of citations: 116 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.